H-Tyr-D-Ala-Gly-Phe-NH-NH-Trp-D-Nle-D-Asp-D-Phe-H
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Overview
Description
The compound H-Tyr-D-Ala-Gly-Phe-NH-NH-Trp-D-Nle-D-Asp-D-Phe-H is a synthetic peptide with a sequence of amino acids that includes tyrosine, D-alanine, glycine, phenylalanine, tryptophan, D-norleucine, D-aspartic acid, and D-phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-D-Ala-Gly-Phe-NH-NH-Trp-D-Nle-D-Asp-D-Phe-H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-D-Ala-Gly-Phe-NH-NH-Trp-D-Nle-D-Asp-D-Phe-H: can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can lead to the formation of kynurenine .
Scientific Research Applications
H-Tyr-D-Ala-Gly-Phe-NH-NH-Trp-D-Nle-D-Asp-D-Phe-H: has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with opioid receptors and potential as an analgesic.
Medicine: Explored for its potential to develop new pain-relief medications.
Industry: Utilized in the development of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of H-Tyr-D-Ala-Gly-Phe-NH-NH-Trp-D-Nle-D-Asp-D-Phe-H involves its interaction with opioid receptors, particularly the μ-opioid receptor. The peptide mimics the action of endogenous opioid peptides, binding to the receptor and activating it. This activation leads to the inhibition of adenylate cyclase, reduction of cAMP levels, and subsequent decrease in neurotransmitter release, resulting in analgesic effects .
Comparison with Similar Compounds
H-Tyr-D-Ala-Gly-Phe-NH-NH-Trp-D-Nle-D-Asp-D-Phe-H: can be compared with other opioid peptides such as:
Dermorphin: A natural heptapeptide with high affinity for μ-opioid receptors.
Taphalgin: A synthetic tetrapeptide derivative of dermorphine with potent analgesic activity.
The uniqueness of This compound lies in its specific sequence and modifications, which confer enhanced stability and selectivity for opioid receptors .
Properties
Molecular Formula |
C53H65N11O11 |
---|---|
Molecular Weight |
1032.1 g/mol |
IUPAC Name |
(3R)-4-[[(2R)-1-[[(2S)-1-[2-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]hydrazinyl]-3-(1H-indol-2-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H65N11O11/c1-3-4-18-41(60-51(73)44(29-46(67)68)61-49(71)39(55)24-32-13-7-5-8-14-32)50(72)62-43(28-36-27-35-17-11-12-19-40(35)58-36)53(75)64-63-52(74)42(26-33-15-9-6-10-16-33)59-45(66)30-56-47(69)31(2)57-48(70)38(54)25-34-20-22-37(65)23-21-34/h5-17,19-23,27,31,38-39,41-44,58,65H,3-4,18,24-26,28-30,54-55H2,1-2H3,(H,56,69)(H,57,70)(H,59,66)(H,60,73)(H,61,71)(H,62,72)(H,63,74)(H,64,75)(H,67,68)/t31-,38+,39-,41-,42+,43+,44-/m1/s1 |
InChI Key |
KYWMQIRORZGHDH-KKSWQRHZSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@@H](CC1=CC2=CC=CC=C2N1)C(=O)NNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC2=CC=CC=C2N1)C(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
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